

methyl 2-cyclohexylacetate chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **methyl 2-cyclohexylacetate**

Cat. No.: **B083980**

[Get Quote](#)

An In-depth Technical Guide to **Methyl 2-Cyclohexylacetate**

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and chemical synthesis. It delves into the core chemical properties, synthesis, analysis, and applications of **methyl 2-cyclohexylacetate**, moving beyond a simple recitation of data to explain the underlying principles and experimental causality.

Compound Identification and Structure

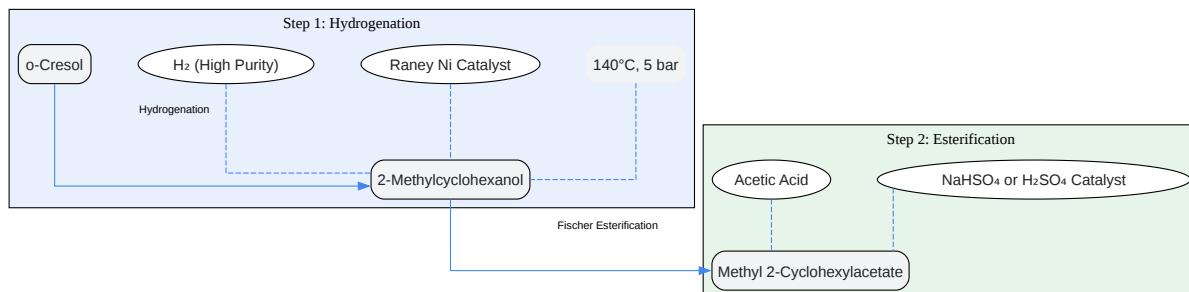
Methyl 2-cyclohexylacetate, a significant ester in both industrial and research settings, is identified by the following key parameters:

- IUPAC Name: 2-Methylcyclohexyl acetate[1]
- CAS Number: 5726-19-2[1][2][3][4]
- Molecular Formula: C₉H₁₆O₂[1][4][5]
- Molecular Weight: 156.22 g/mol [4][6]
- Synonyms: Acetic acid 2-methylcyclohexyl ester, 2-MCA, o-MCHA[1][3][4][5]

The molecule consists of a cyclohexane ring substituted with a methyl group at the 2-position and an acetate group at the 1-position. This structure results in the existence of cis and trans stereoisomers, which can influence its physical properties and biological activity.

Physicochemical Properties

The physical and chemical characteristics of **methyl 2-cyclohexylacetate** are critical for its application, handling, and purification. The following table summarizes its key quantitative data, compiled from authoritative sources.


Property	Value	Source(s)
Physical State	Clear, colorless to light-yellow liquid	[2][5][7]
Boiling Point	182 - 186.2 °C	[2][3][4][7]
Melting Point	< -31.6 °C	[2]
Density	0.9370 - 0.95 g/cm ³ (at 20°C)	[3][7]
Refractive Index	1.4370 - 1.4400	[3][7]
Flash Point	66 - 68 °C	[2][7]
Vapor Pressure	1.34 hPa (at 20°C)	[3]
Odor	Fruity, lightly floral aroma	[5]
Solubility	Soluble in organic solvents like alcohols and ethers	[5][8]

These properties, particularly its high boiling point and status as a combustible liquid, dictate the necessary precautions for its storage and handling in a laboratory setting.[2][7]

Synthesis and Mechanistic Insights

The most prevalent and industrially relevant synthesis of **methyl 2-cyclohexylacetate** is a two-step process starting from o-cresol. This pathway is favored due to the low cost of the starting material and high achievable yields.

Synthesis Pathway Overview

[Click to download full resolution via product page](#)

Caption: Two-step synthesis of **methyl 2-cyclohexylacetate** from o-cresol.

Step 1: Hydrogenation of o-Cresol The initial step involves the catalytic hydrogenation of the aromatic ring of o-cresol to yield 2-methylcyclohexanol.[9]

- Rationale for Catalyst Choice: Raney Nickel (Raney Ni) is selected as the catalyst due to its high activity and selectivity for aromatic ring hydrogenation under relatively mild conditions (140°C, 5 bar).[9] This choice minimizes side reactions and leads to high conversion rates, reportedly up to 97%, with 100% selectivity to the desired alcohol.[9]

Step 2: Fischer Esterification The resulting 2-methylcyclohexanol is then esterified with acetic acid to form the final product.[9]

- Catalyst and Conditions: This reaction is acid-catalyzed, commonly using sodium bisulfate (NaHSO₄) or concentrated sulfuric acid (H₂SO₄).[9] The reaction is driven to completion by removing the water byproduct, often through azeotropic distillation with a solvent like cyclohexane. This application of Le Chatelier's principle is crucial for achieving high yields, which can exceed 93%. [9] Alternative methods include using acetic anhydride, which reacts

more vigorously and can achieve high yields without the need to remove a water byproduct. [10]


Experimental Protocol: Synthesis from 2-Methylcyclohexanol

This protocol describes the esterification step, a common procedure in an organic chemistry laboratory.

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine 2-methylcyclohexanol (0.1 mol), acetic acid (0.2-0.3 mol), cyclohexane (as a water-entraining solvent), and a catalytic amount of NaHSO_4 (approx. 0.8g). [9]
- Heating and Reflux: Heat the mixture to reflux. The cyclohexane-water azeotrope will distill and collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the ester product.
- Monitoring: Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is formed.
- Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and finally with brine.
- Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO_4), filter, and remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure **methyl 2-cyclohexylacetate**. [10]

Analytical Characterization Workflow

Ensuring the identity and purity of the synthesized compound is paramount. A multi-technique approach is employed for comprehensive characterization.

[Click to download full resolution via product page](#)

Caption: Standard workflow for the purification and characterization of **methyl 2-cyclohexylacetate**.

- Gas Chromatography (GC): Used to determine the purity of the final product, with commercial grades often exceeding 97.0%.^[7]
- Infrared (IR) Spectroscopy: Key for functional group identification. The IR spectrum will prominently feature a strong carbonyl (C=O) stretch from the ester group around 1730-1750 cm^{-1} and C-O stretches.^[6]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.
 - ^1H NMR: Will show characteristic signals for the acetate methyl protons (a singlet around 2.0 ppm), the proton on the carbon bearing the ester (a multiplet), and a complex series of multiplets for the cyclohexyl ring protons.^[6]
 - ^{13}C NMR: The spectrum will display signals for the carbonyl carbon (around 170 ppm), the carbon attached to the oxygen (around 75 ppm), and the various carbons of the cyclohexyl and methyl groups.^[6]
- Mass Spectrometry (MS): Used to confirm the molecular weight and analyze fragmentation patterns. A common fragment corresponds to the loss of the acetyl group or acetic acid. The molecular ion peak (M^+) would be observed at $\text{m/z} = 156$.^[6] A prominent peak at $\text{m/z} = 43$ is characteristic of the acetyl cation $[\text{CH}_3\text{CO}]^+$.^[6]

Applications and Industrial Relevance

Methyl 2-cyclohexylacetate is valued in several fields for its specific properties:

- **Fragrance and Flavors:** It is widely used in the fragrance, flavor, and personal care industries.^[5] Its refreshing, fruity, and slightly floral aroma makes it a valuable component as a top or middle note in perfumes, colognes, lotions, and shampoos.^[5]
- **Industrial Solvent:** It serves as an efficient solvent in specific chemical processes, most notably in the anthraquinone process for the production of hydrogen peroxide (H₂O₂).^[9] Its stability and solvency characteristics are critical in this large-scale industrial application.
- **Chemical Intermediate:** In research and development, it can serve as a building block or intermediate for the synthesis of more complex molecules.^[11]

Safety, Handling, and Storage

Proper handling of **methyl 2-cyclohexylacetate** is essential to ensure laboratory safety.

- **Hazard Identification:** It is classified as a combustible liquid (H227) and can cause skin and serious eye irritation (H315, H319).^{[2][7][12]}
- **Handling Precautions:** Work in a well-ventilated area.^{[2][13]} Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and protective clothing.^{[2][12][13]} Avoid contact with skin and eyes and prevent the formation of aerosols.^[2]
- **Storage:** Store containers tightly closed in a dry, cool, and well-ventilated place.^{[2][13]} Keep away from heat, sparks, open flames, and other ignition sources.^[2]
- **First Aid:**
 - **Eye Contact:** Immediately rinse with water for several minutes, removing contact lenses if present and easy to do.^{[2][13]}
 - **Skin Contact:** Wash off with soap and plenty of water.^[2]
 - **Inhalation:** Move the person into fresh air.^{[2][13]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pschemicals.com [pschemicals.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 2-Methylcyclohexyl acetate price,buy 2-Methylcyclohexyl acetate - chemicalbook [m.chemicalbook.com]
- 4. 2-Methylcyclohexyl acetate | 5726-19-2 [chemicalbook.com]
- 5. 2-methylcyclohexyl Acetate (5726-19-2) | Bulk Supplier In India [chemicalbull.com]
- 6. 2-Methylcyclohexyl acetate | C9H16O2 | CID 98345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Methylcyclohexyl Acetate | 5726-19-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. chembk.com [chembk.com]
- 9. globethesis.com [globethesis.com]
- 10. prepchem.com [prepchem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. echemi.com [echemi.com]
- To cite this document: BenchChem. [methyl 2-cyclohexylacetate chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b083980#methyl-2-cyclohexylacetate-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com